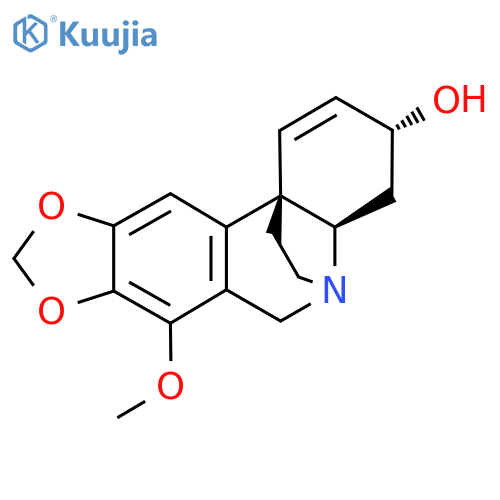

Cas no 7363-25-9 ((3alpha)-7-methoxy-1,2-didehydrocrinan-3-ol)

7363-25-9 structure

商品名:(3alpha)-7-methoxy-1,2-didehydrocrinan-3-ol

(3alpha)-7-methoxy-1,2-didehydrocrinan-3-ol 化学的及び物理的性質

名前と識別子

-

- (3alpha)-7-methoxy-1,2-didehydrocrinan-3-ol

- Crinan-3-ol, 1,2-didehydro-7-methoxy-, (3alpha)-

- (3R)-7-Methoxy-1,2-didehydrocrinan-3-ol

- C12163

- AC1L9EYZ

- (1S,13R,15R)-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol

- 7363-25-9

- 7-Methoxy-1,2-didehydrocrinan-3-ol

- Powellin

- 1,2-Didehydro-7-methoxycrinan-3arpha-ol

- DTXSID60994431

- Powelline

- AKOS040734440

- Crinan-3-ol, 1,2-didehydro-7-methoxy-, (3alpha)- Trifluoroacetic acid

- 7-Methoxy-1,2-didehydrocrinan-3-ol, (3.alpha.)-

- 7-Methoxy-1,2-didehydrocrinan-3-ol, (3alpha)-

- (1S,13R,15R)-9-methoxy-5,7-dioxa-12-azapentacyclo(10.5.2.01,13.02,10.04,8)nonadeca-2,4(8),9,16-tetraen-15-ol

-

- インチ: 1S/C17H19NO4/c1-20-15-11-8-18-5-4-17(3-2-10(19)6-14(17)18)12(11)7-13-16(15)22-9-21-13/h2-3,7,10,14,19H,4-6,8-9H2,1H3/t10-,14+,17+/m0/s1

- InChIKey: VXTCKUJRGBGTEH-NCAQKEMTSA-N

- ほほえんだ: O[C@H]1C=C[C@]23C4C=C5C(=C(C=4CN(CC2)[C@@H]3C1)OC)OCO5

計算された属性

- せいみつぶんしりょう: 301.13140809g/mol

- どういたいしつりょう: 301.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 1

- 複雑さ: 497

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 51.2Ų

(3alpha)-7-methoxy-1,2-didehydrocrinan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP06397-5mg |

Powelline |

7363-25-9 | 98.0% | 5mg |

¥3900 | 2023-09-19 |

(3alpha)-7-methoxy-1,2-didehydrocrinan-3-ol 関連文献

-

1. Isolation of Amaryllidaceae alkaloids from Nerine bowdenii W. Watson and their biological activitiesNina Vaně?ková,Anna Ho?t‘álková,Marcela ?afratová,Ji?í Kune?,Daniela Hulcová,Martina Hrabinová,Ivo Dosko?il,?árka ?těpánková,Lubomír Opletal,Lucie Nováková,Daniel Jun,Jakub Chlebek,Lucie Cahlíková RSC Adv. 2016 6 80114

-

Zhong Jin Nat. Prod. Rep. 2013 30 849

-

Zen Maeno,Masanobu Yamamoto,Takato Mitsudome,Tomoo Mizugaki,Koichiro Jitsukawa Catal. Sci. Technol. 2018 8 5401

-

John R. Lewis Nat. Prod. Rep. 1996 13 171

-

John R. Lewis Nat. Prod. Rep. 1996 13 171

7363-25-9 ((3alpha)-7-methoxy-1,2-didehydrocrinan-3-ol) 関連製品

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬